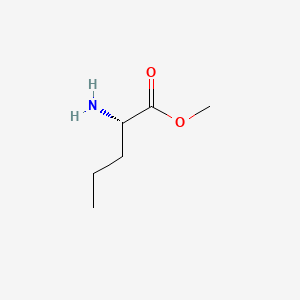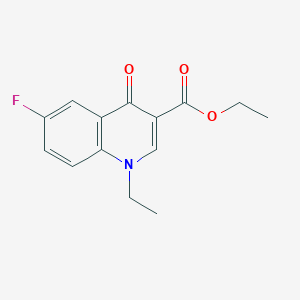![molecular formula C17H15ClFN3O2 B2834459 2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034532-02-8](/img/structure/B2834459.png)
2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is an intriguing organic compound characterized by its unique structure and potential applications across various scientific fields. Structurally, it comprises a substituted benzamide backbone linked to a pyrrolopyridine moiety, conferring unique physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide typically involves multi-step organic synthesis:
Starting Materials: : The process begins with commercially available starting materials, such as chlorofluorobenzene derivatives and pyrrolopyridine precursors.
Step-by-Step Synthesis
Nucleophilic Substitution: : Introducing the chloro and fluoro groups onto a benzene ring using halogenating agents like phosphorus pentachloride (PCl5) and potassium fluoride (KF).
Amide Formation: : Coupling the substituted benzene ring with an appropriate amine derivative to form the benzamide moiety.
Linking with Pyrrolopyridine: : This step involves condensation reactions to attach the pyrrolopyridine unit, often under acidic or basic conditions, depending on the reactivity of the intermediates.
Industrial Production Methods
The industrial scale-up of this compound requires efficient optimization of reaction conditions to enhance yield and purity. Common practices include:
Catalysis: : Utilizing catalysts to lower activation energy and increase reaction rates.
Solvent Selection: : Choosing appropriate solvents to ensure solubility and stability of intermediates.
Purification Techniques: : Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: : Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4).
Reduction: : Reducing certain moieties under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: : Halogen atoms can be replaced via nucleophilic substitution reactions with nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, chromium trioxide (CrO3).
Reducing Agents: : Sodium borohydride (NaBH4), hydrogen gas (H2).
Substitution Reagents: : Alkoxides, amines.
Major Products Formed
Oxidation Products: : Carboxylic acids, aldehydes.
Reduction Products: : Alcohols, amines.
Substitution Products: : Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used as a precursor for the synthesis of more complex molecules in organic chemistry.
Biology
Biochemical Probes: : Investigated for its ability to interact with specific enzymes or receptors, aiding in the study of biological pathways.
Medicine
Drug Discovery: : Explored for potential therapeutic effects due to its unique molecular structure.
Industry
Material Science: : Utilized in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action is often investigated in the context of its ability to bind to specific molecular targets such as enzymes or receptors. This binding can lead to the modulation of biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
Uniqueness
What sets 2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide apart is its specific substitution pattern, which can influence its chemical reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2/c1-21-7-4-11-5-8-22(17(24)15(11)21)9-6-20-16(23)13-3-2-12(19)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWDQLZKCPVSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((2,5-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2834377.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethoxybenzamide](/img/structure/B2834378.png)
![N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2834379.png)
methanone](/img/structure/B2834380.png)
![3,3-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2834384.png)
![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2834385.png)

![4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2834389.png)

![3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one](/img/structure/B2834392.png)

![2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2834395.png)

![N-(3,5-dimethoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2834398.png)
